molecular formula C14H13NO4 B8491064 2-(4-Methoxybenzyloxy)isonicotinic acid

2-(4-Methoxybenzyloxy)isonicotinic acid

Cat. No.: B8491064
M. Wt: 259.26 g/mol
InChI Key: SNTRZXBSMKGARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxybenzyloxy)isonicotinic acid is a derivative of isonicotinic acid (4-pyridinecarboxylic acid), featuring a 4-methoxybenzyloxy substituent at the 2-position of the pyridine ring. The compound combines the aromaticity of the benzyl group with the electron-donating methoxy substituent, influencing its physicochemical properties and reactivity.

Q & A

Q. How can researchers synthesize 2-(4-Methoxybenzyloxy)isonicotinic acid, and what spectroscopic methods are critical for structural validation?

Basic Research Focus
Synthesis typically involves coupling isonicotinic acid derivatives with 4-methoxybenzyl chloride under basic conditions. A common approach is nucleophilic aromatic substitution, where the hydroxyl group of isonicotinic acid reacts with the benzyl chloride derivative in the presence of a base like K₂CO₃ .
Structural Validation :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns. The methoxybenzyloxy group will show distinct aromatic protons (δ 6.8–7.4 ppm) and a methoxy singlet (δ ~3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion consistency with the calculated mass (e.g., C₁₄H₁₃NO₅: theoretical [M+H]⁺ = 276.0866) .

Q. What are the solubility and stability challenges of this compound in aqueous and organic solvents?

Basic Research Focus
While direct solubility data for this compound is unavailable, analogs like isonicotinic acid derivatives exhibit limited water solubility due to aromatic and hydrophobic substituents. Key considerations:

  • Solubility : Test in DMSO (common for biological assays) or methanol. Partition coefficients (logP) can be estimated computationally (e.g., using ChemAxon or SwissADME) to guide solvent selection .
  • Stability : Monitor degradation under acidic/basic conditions (HPLC tracking). The methoxybenzyloxy group may hydrolyze under strong acids; storage at 4°C in inert atmospheres is recommended .

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Advanced Research Focus
Discrepancies in activity (e.g., antimicrobial vs. inactive results) may arise from:

  • Experimental Design : Differences in bacterial strains (e.g., drug-sensitive vs. multidrug-resistant Mycobacterium tuberculosis) .
  • Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP2C isoforms) via liver microsome assays. Isonicotinic acid derivatives are metabolized via hydrolysis or oxidation, altering efficacy .
  • Docking Simulations : Use tools like AutoDock to compare binding affinities with target proteins (e.g., enoyl-ACP reductase in tuberculosis) and validate with mutagenesis studies .

Q. What role does the methoxybenzyloxy group play in metal coordination chemistry for this compound?

Advanced Research Focus
The methoxybenzyloxy substituent enhances ligand versatility:

  • Coordination Sites : The pyridine nitrogen (isonicotinic acid core) and carboxylate oxygen can bind transition metals (e.g., Mn(II), Cu(II)). Thermogravimetric analysis (TGA) of similar complexes shows decomposition temperatures ~260°C, indicating thermal stability .
  • Application in MOFs : As a linker, it may form porous metal-organic frameworks (MOFs) via secondary building units (SBUs). Compare with 1,4-benzenedicarboxylate-based MOFs for porosity and robustness .

Q. Which analytical methods are optimal for quantifying trace amounts of this compound in environmental or biological matrices?

Methodological Focus

  • UV-Vis Spectrophotometry : Adapt the isonicotinic acid-barbituric acid method (λ = 600 nm) after derivatization. Pre-concentration via solid-phase extraction (SPE) improves sensitivity .
  • HPLC-MS/MS : Use a C18 column with mobile phase (e.g., acetonitrile/0.1% formic acid) for separation. Monitor fragmentation patterns (e.g., m/z 276 → 138 for the parent ion) .

Q. How can researchers address conflicting data on the compound’s photostability in drug formulation studies?

Advanced Research Focus

  • Accelerated Degradation Studies : Expose to UV light (e.g., 365 nm) and analyze degradation products via LC-MS. Compare with dark controls to isolate photo-induced pathways .
  • Excipient Screening : Test stabilizers like polyvinylpyrrolidone (PVP) or cyclodextrins to inhibit radical formation .

Q. What strategies mitigate synthetic yield variability in large-scale preparation of this compound?

Methodological Focus

  • Optimized Coupling Conditions : Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 100°C, 30 min) and reduce side products .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Advanced Research Focus

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig reactions. The electron-rich methoxy group may direct electrophilic substitution .
  • Experimental Validation : Compare reactivity with halogenated analogs (e.g., 2-chloroisonicotinic acid derivatives) in palladium-catalyzed couplings .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural analogs of 2-(4-Methoxybenzyloxy)isonicotinic acid, categorized by substituent type:

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Properties/Effects Reference
2-Methoxyisonicotinic acid Alkoxy C₇H₇NO₃ 153.14 Simpler structure; higher water solubility due to smaller substituent. Lower lipophilicity compared to benzyloxy derivatives.
2-(4-Methoxyphenyl)isonicotinic acid Aromatic (direct phenyl) C₁₃H₁₁NO₄ 245.23 Lacks oxygen linker; reduced steric flexibility. Direct conjugation may enhance resonance effects.
2-(4-Acetylphenyl)isonicotinic acid Electron-withdrawing C₁₄H₁₁NO₃ 241.24 Acetyl group increases acidity (lower pKa) of the carboxylic acid. May participate in nucleophilic reactions (e.g., ketone reductions).
2-(4-Methansulfonylphenyl)-isonicotinic acid Polar (sulfonyl) C₁₃H₁₁NO₄S 277.30 Strong electron-withdrawing effect; significantly lowers pKa of carboxylic acid. Enhances solubility in polar solvents.
2-(Trifluoromethoxy)isonicotinic acid Halogenated alkoxy C₇H₄F₃NO₃ 207.11 Fluorine atoms increase electronegativity and metabolic stability. Higher acidity compared to non-fluorinated alkoxy analogs.
2-(4-Piperidinyloxy)isonicotinic acid Heterocyclic C₁₁H₁₄N₂O₃ 222.24 Piperidine introduces basic nitrogen, improving solubility in acidic media. Potential for hydrogen bonding and salt formation.

Physicochemical Properties

  • Acidity : The electron-donating 4-methoxybenzyloxy group in the target compound likely reduces the acidity of the carboxylic acid (higher pKa) compared to derivatives with electron-withdrawing groups (e.g., sulfonyl or acetyl) .
  • Solubility : The benzyloxy group enhances lipophilicity, reducing water solubility relative to polar analogs like 2-(4-methansulfonylphenyl)-isonicotinic acid .
  • Thermal Stability : Bulkier substituents (e.g., benzyloxy) may lower melting points due to disrupted crystal packing, though direct data is unavailable .

Metabolic Pathways

Isonicotinic acid derivatives typically undergo hydroxylation at the 2-position, as seen in microbial metabolism (e.g., conversion to 2-hydroxyisonicotinic acid and citrazinic acid) . The 4-methoxybenzyloxy group in the target compound may slow enzymatic degradation due to steric hindrance or require O-demethylation as a preliminary step .

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]pyridine-4-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-18-12-4-2-10(3-5-12)9-19-13-8-11(14(16)17)6-7-15-13/h2-8H,9H2,1H3,(H,16,17)

InChI Key

SNTRZXBSMKGARJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.